2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5OS2/c1-12-25-26-19(30-12)24-18(28)11-29-20-23-10-17(13-7-8-15(21)16(22)9-13)27(20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTFKFKHACHRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features an imidazole ring and a thiadiazole moiety, which are characteristic of many biologically active compounds. Research into its biological activity is ongoing, focusing on its potential as an antimicrobial, antifungal, and anticancer agent.
Chemical Structure and Synthesis
The compound's synthesis typically involves multiple steps that may include:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving suitable precursors.
- Introduction of Functional Groups : The incorporation of the dichlorophenyl group and the thiadiazole moiety is crucial for enhancing biological activity.
- Final Modifications : These may involve various chemical transformations to optimize yield and purity.
The following table summarizes some structural features and unique attributes of similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide | Lacks trifluoromethyl group | Different binding properties |
| N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide | Contains methyl instead of trifluoromethyl | Altered pharmacokinetic properties |
| N-(3,4-dichlorophenyl)-2-((1H-imidazol-2-yl)thio)acetamide | Simpler imidazole structure | Less complex biological interactions |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The imidazole ring in this compound allows for effective interaction with biological macromolecules, including enzymes and receptors. Preliminary studies suggest that it may inhibit enzyme activity or modulate receptor functions, which are critical for its therapeutic potential.
Anticancer Activity
Studies have shown that derivatives of imidazole compounds can disrupt normal cellular processes, potentially leading to anticancer effects. The presence of the dichlorophenyl group may enhance the lipophilicity and metabolic stability of the compound, making it a promising candidate for further investigation in cancer therapies.
Case Studies
A recent study highlighted the synthesis and biological evaluation of various benzimidazole derivatives that share structural similarities with our compound. These derivatives were assessed for their antimicrobial and anticancer properties:
- Antimicrobial Activity : Several benzimidazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 62.5 μg/ml compared to standard antibiotics .
- Anticancer Activity : Another study evaluated the cytotoxic effects of imidazole derivatives on cancer cell lines. Compounds exhibited IC50 values indicating potent anticancer effects, with some demonstrating better efficacy than established chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The following factors are often considered:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the binding affinity to biological targets.
- Geometric Configuration : The three-dimensional arrangement of atoms can affect how well a compound interacts with enzymes or receptors.
Scientific Research Applications
The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule featuring an imidazole ring and a thiadiazole moiety. It belongs to the class of thioacetamides and has various functional groups, making it chemically reactive with potential biological activities. Aromatic and heterocyclic structures in the compound enhance its versatility in medicinal chemistry.
Scientific Research Applications
The primary applications of This compound lie in medicinal chemistry and materials science. Compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer properties. The imidazole ring can interact with biological macromolecules, making this compound a candidate for enzyme inhibition studies and receptor binding assays. The presence of the trifluoromethyl group influences its lipophilicity and metabolic stability, enhancing its potential as a scaffold in drug design.
Structural Features and Attributes
The presence of a trifluoromethyl group in This compound significantly influences its lipophilicity and metabolic stability compared to similar compounds, enhancing its potential as a scaffold in drug design and other applications.
Table of Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide | Lacks trifluoromethyl group | Different binding properties |
| N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide | Contains methyl instead of trifluoromethyl | Altered pharmacokinetic properties |
| N-(3,4-dichlorophenyl)-2-((1H-imidazol-2-yl)thio)acetamide | Simpler imidazole structure | Less complex biological interactions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs vary primarily in substituents on the imidazole, aryl, and heterocyclic acceptor groups. Key comparisons include:
Docking and Binding Mode Comparisons
- Acetylcholinesterase Inhibition : The thiadiazole ring in the target compound may mimic the quaternary ammonium group of acetylcholine, enabling competitive inhibition. This contrasts with benzimidazole-triazole analogs (e.g., ), where bulkier substituents reduce fit into the catalytic gorge .
- Antimicrobial Activity: Dichlorophenyl-substituted derivatives (target compound, ) show superior Gram-positive bacterial inhibition compared to non-halogenated analogs, likely due to enhanced membrane disruption .
Research Findings and Data Tables
Table 1. Crystallographic Data for Selected Analogs
Table 2. In Silico ADME Predictions
| Compound | clogP | Polar Surface Area (Ų) | H-Bond Acceptors | Bioavailability Score |
|---|---|---|---|---|
| Target compound | 4.5 | 98.7 | 8 | 0.55 |
| 3.8 | 105.2 | 9 | 0.45 | |
| 4.1 | 89.3 | 7 | 0.60 |
Q & A
Q. What synthetic routes enable scalable production for preclinical studies?
- Process Chemistry :
- Optimize catalytic systems (e.g., Pd-mediated cross-coupling for aryl substitutions).
- Implement continuous flow reactors for hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
